N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and linked via a sulfanyl-acetamide bridge to a 1-(4-fluorophenyl)-1H-imidazole moiety. This structural architecture combines electron-withdrawing (fluorophenyl) and lipophilic (ethyl) groups, which are critical for modulating biological activity and physicochemical properties. Such compounds are often explored for antimicrobial, antiparasitic, and enzyme-inhibitory applications due to the pharmacophoric relevance of thiadiazole and imidazole rings in medicinal chemistry .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS2/c1-2-13-19-20-14(24-13)18-12(22)9-23-15-17-7-8-21(15)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUYLJFDPVUGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with ethyl chloroacetate under reflux conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced by reacting the thiadiazole intermediate with 4-fluorobenzylamine in the presence of a suitable catalyst.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with acetic anhydride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Core Heterocycles and Substituents
- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (): This compound shares the 5-ethyl-1,3,4-thiadiazole moiety but replaces the imidazole-sulfanyl bridge with a sulfamoylphenyl group.
- Compound 9 (): Features a thiazole-linked acetamide and a 4-methoxyphenyl-imidazole group.
- N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () : The methylsulfanyl group at position 5 confers lower lipophilicity (LogP ~2.5) compared to the ethyl group in the target compound (LogP ~3.1), affecting membrane permeability .
Bridging Groups
- Sulfanyl vs. Sulfonamide (): Sulfonamide derivatives (e.g., N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, whereas the sulfanyl bridge in the target compound may enhance redox stability or reduce polarity .
Physicochemical Properties
- Water Solubility : The fluorophenyl group and ethyl substitution likely reduce aqueous solubility compared to sulfonamide derivatives (), necessitating formulation adjustments for bioavailability .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name. Its structure includes a thiadiazole moiety linked to an imidazole derivative, which is known to enhance biological activity due to the presence of sulfur and nitrogen heteroatoms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Substitution reactions to introduce the imidazole and acetamide functionalities.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of thiadiazole and imidazole derivatives. For instance, compounds containing thiadiazole rings have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 15 µg/mL |
| Thiadiazole B | Escherichia coli | 20 µg/mL |
| N-(5-ethyl-thiadiazole) | Pseudomonas aeruginosa | 10 µg/mL |
The compound this compound has shown promising results in preliminary screenings against these pathogens.
Anticancer Activity
Research indicates that imidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival.
Case Study:
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM respectively.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of DNA Synthesis: Similar to other nitroimidazoles, it may interfere with DNA replication in bacterial cells.
- Induction of Reactive Oxygen Species (ROS): This leads to oxidative stress in cancer cells, promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
